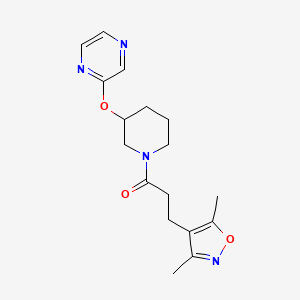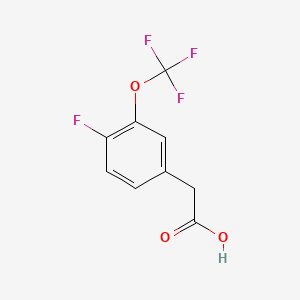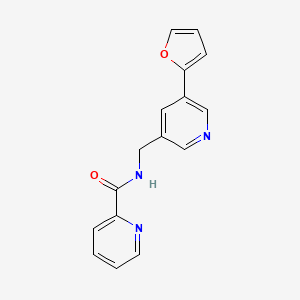
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sulfonamide, which is a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom. Sulfonamides are often used in the production of dyes and pharmaceuticals, particularly antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of multiple functional groups including a hydroxy group (-OH), a thiophenyl group (a five-membered ring containing four carbon atoms and a sulfur atom), and a sulfonamide group (S(=O)2–NH2) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any chiral centers .Applications De Recherche Scientifique
Antimicrobial and Anticancer Activities
Sulfonamide derivatives have shown promising results in antimicrobial and anticancer evaluations. For instance, tetrahydronaphthalene-sulfonamide derivatives displayed potent antimicrobial activities against Gram-positive and Gram-negative bacterial strains, as well as Candida Albicans, highlighting their potential as antimicrobial agents (Mohamed et al., 2021). Similarly, phenylaminosulfanyl-1,4‐naphthoquinone derivatives, including a compound with a structural motif similar to the one of interest, were evaluated for their cytotoxic activities against several human cancer cell lines, indicating their potential as anticancer agents (Ravichandiran et al., 2019).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isozymes. This includes N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methane sulfonamide showing potent inhibitory effects, suggesting potential applications in treating conditions where carbonic anhydrase activity is implicated (Akbaba et al., 2014).
Binding Studies and Molecular Docking
Binding studies of sulfonamide derivatives with proteins, such as bovine serum albumin, have been conducted using fluorescent probe techniques. This demonstrates the potential of sulfonamide derivatives in bioanalytical applications and drug development by understanding their binding mechanisms (Jun et al., 1971). Additionally, molecular docking studies of sulfonamide derivatives on bacterial protein receptors have provided insights into the interaction of these compounds with biological targets, further supporting their potential in drug discovery (Ravichandiran et al., 2015).
Drug Metabolism and Biocatalysis
The application of biocatalysis in drug metabolism studies for sulfonamide compounds like LY451395, a potent AMPA receptor potentiator, demonstrates the role of microbial-based systems in producing mammalian metabolites. This approach aids in the structural characterization of metabolites and supports clinical investigations (Zmijewski et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c19-16(17-6-3-11-22-17)9-10-18-23(20,21)15-8-7-13-4-1-2-5-14(13)12-15/h3,6-8,11-12,16,18-19H,1-2,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQYREBVMHPMPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2780643.png)

![1-[3-(1,3-Thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2780645.png)
![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2780649.png)



![5-(2-(3,4-dichlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2780655.png)



![2-(5-Methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2780661.png)

